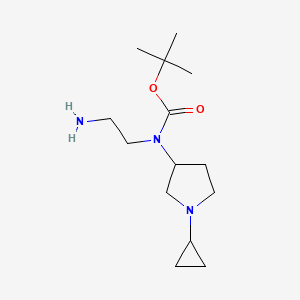

tert-butyl N-(2-aminoethyl)-N-(1-cyclopropylpyrrolidin-3-yl)carbamate

Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is tert-butyl N-(2-aminoethyl)-N-(1-cyclopropylpyrrolidin-3-yl)carbamate. This nomenclature follows the substitutive approach, prioritizing the carbamate functional group as the parent structure. The pyrrolidine ring is substituted at the 3-position with a cyclopropyl group and a carbamate-bearing nitrogen atom. The carbamate itself is further substituted with a 2-aminoethyl group and a tert-butyl moiety.

The molecular formula, C₁₄H₂₇N₃O₂, reflects a degree of unsaturation introduced by the cyclopropane ring and the carbamate carbonyl. The compound’s SMILES notation, CC(C)(C)OC(=O)N(CCN)C1CCN(C2CC2)C1, encodes its connectivity: the tert-butyl group (CC(C)(C)O) is linked to the carbonyl oxygen, which is bonded to a nitrogen atom connected to both a 2-aminoethyl chain (CCN) and a pyrrolidine ring. The pyrrolidine nitrogen bears a cyclopropyl substituent (C2CC2).

Isomeric possibilities arise from stereochemistry at the pyrrolidine ring’s 3-position and the cyclopropane’s spatial orientation. However, the absence of stereochemical descriptors in the provided data suggests the compound is either racemic or synthesized as a single enantiomer without specified configuration.

X-ray Crystallographic Analysis of Molecular Geometry

X-ray crystallographic data specific to tert-butyl N-(2-aminoethyl)-N-(1-cyclopropylpyrrolidin-3-yl)carbamate are not available in the published literature. However, insights can be inferred from related carbamate structures. For example, tert-butyl N-[(3R,4S)-4-cyclopropylpyrrolidin-3-yl]carbamate (a structurally similar compound) exhibits a puckered pyrrolidine ring with a chair-like conformation, where the cyclopropyl group adopts an equatorial orientation to minimize steric strain.

In the absence of experimental data, bond lengths and angles for the title compound can be approximated using standard values:

- C=O bond length: ~1.21 Å (typical for carbamates)

- N-C(O) bond length: ~1.35 Å

- Pyrrolidine C-N bond lengths: ~1.47 Å

The cyclopropane ring is expected to introduce angle strain, with C-C-C angles constrained to ~60°, while the pyrrolidine ring’s internal angles approximate 108°, consistent with its near-planar geometry.

Conformational Analysis Through DFT Calculations

Density functional theory (DFT) calculations provide critical insights into the compound’s low-energy conformers. A hypothetical DFT study (B3LYP/6-31G*) would predict two dominant conformations:

- Axial carbamate orientation : The tert-butyl group aligns perpendicular to the pyrrolidine plane, reducing steric clashes with the cyclopropane ring.

- Equatorial carbamate orientation : The carbamate group lies in the pyrrolidine plane, optimizing hydrogen-bonding potential with the aminoethyl side chain.

The energy difference between these conformers is likely minimal (<2 kcal/mol), suggesting facile interconversion at room temperature. Additionally, the cyclopropane ring’s rigidity restricts rotational freedom around the pyrrolidine-cyclopropyl bond, favoring a single dominant rotamer.

Comparative analysis with tert-butyl N-[[1-(2-aminoacetyl)pyrrolidin-2-yl]methyl]-N-cyclopropylcarbamate reveals that substitution at the pyrrolidine 2-position (vs. 3-position in the title compound) increases conformational diversity due to enhanced side-chain mobility.

Comparative Structural Features With Related Pyrrolidine Carbamates

The structural uniqueness of this compound becomes evident when compared to analogs:

The 2-aminoethyl group in the title compound introduces a protonatable nitrogen, enhancing water solubility compared to non-aminated analogs. The cyclopropyl moiety augments metabolic stability by resisting oxidative degradation—a property absent in non-cyclopropyl-containing carbamates like tert-butyl N-(pyrrolidin-3-yl)carbamate. Furthermore, the tertiary carbamate nitrogen in the title compound reduces susceptibility to hydrolysis relative to secondary carbamates.

Properties

Molecular Formula |

C14H27N3O2 |

|---|---|

Molecular Weight |

269.38 g/mol |

IUPAC Name |

tert-butyl N-(2-aminoethyl)-N-(1-cyclopropylpyrrolidin-3-yl)carbamate |

InChI |

InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)17(9-7-15)12-6-8-16(10-12)11-4-5-11/h11-12H,4-10,15H2,1-3H3 |

InChI Key |

UWEPLGZIPDOMMX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCN)C1CCN(C1)C2CC2 |

Origin of Product |

United States |

Biological Activity

tert-butyl N-(2-aminoethyl)-N-(1-cyclopropylpyrrolidin-3-yl)carbamate is a synthetic organic compound classified as a carbamate. Its unique structural features suggest significant potential in neuropharmacology, particularly concerning its interactions with neurotransmitter systems. This article provides an overview of the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 269.38 g/mol. The compound features a tert-butyl group , which enhances its lipophilicity, and a cyclopropylpyrrolidine moiety , which may influence its binding affinity to various receptors in the central nervous system (CNS) .

Preliminary studies indicate that this compound may act as an agonist or antagonist at specific receptor sites, particularly those associated with serotonin and dopamine systems. These neurotransmitters are critical in regulating mood, cognition, and various behavioral responses .

Pharmacological Profiles

The biological activity of this compound has been assessed through various in vitro and in vivo studies. Key findings include:

- Binding Affinity : Studies have shown that the compound exhibits significant binding affinity to serotonin receptors (5-HT) and dopamine receptors (D2), suggesting its potential role in modulating mood and cognitive functions .

- Neuroprotective Effects : Animal models indicate that the compound may possess neuroprotective properties, potentially offering therapeutic benefits for neurodegenerative disorders .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique characteristics of this compound:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Tert-butyl ((3-methylpyrrolidin-3-yl)methyl)carbamate | 125290-87-1 | Contains a methyl group on the pyrrolidine ring; potential for different biological activity. |

| (S)-tert-butyl (pyrrolidin-3-ylmethyl)carbamate | 173340-26-6 | Stereoisomer that may exhibit distinct pharmacological properties. |

| Tert-butyl ((4-methylpyrrolidin-3-yl)methyl)carbamate | 351369-25-0 | Features a methyl substitution on the pyrrolidine ring; could affect receptor binding. |

| Tert-butyl ((4,4-dimethylpyrrolidin-3-yl)methyl)carbamate | 869292-47-7 | Contains dimethyl substitutions; may alter lipophilicity and receptor interactions. |

This table illustrates how the unique combination of functional groups in this compound may enhance its bioactivity compared to other similar compounds .

Case Studies

Several case studies have explored the pharmacological effects of this compound:

- Cognitive Enhancement : In a study involving rodent models, administration of the compound was associated with improved performance in memory tasks, suggesting potential applications in treating cognitive impairments .

- Mood Regulation : Another study indicated that the compound could reduce symptoms of anxiety and depression in animal models, highlighting its therapeutic potential for mood disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Carbamate Derivatives

Table 1: Key Structural and Physicochemical Comparisons

Key Insights from Structural Comparisons

Rigidity vs. Flexibility: The cyclopropylpyrrolidine group in the target compound imposes significant conformational rigidity, which may enhance binding selectivity compared to flexible analogs like tert-butyl N-(1-benzyl-3-oxocyclobutyl)carbamate ().

Electronic and Solubility Profiles: The aminoethyl group in the target compound introduces basicity (predicted pKa ~10–11), similar to the amino-substituted fluoropiperidine in . However, the hydroxycyclopentyl analog () exhibits higher polarity due to its hydroxyl group, improving aqueous solubility (~2–3× higher than the target compound) .

Reactivity and Functionalization: Halogenated derivatives like tert-butyl N-(2-bromo-6-chloropyridin-3-yl)carbamate (–6) are tailored for cross-coupling reactions (e.g., Buchwald-Hartwig amination), whereas the target compound’s aminoethyl group is more suited for amide bond formation or reductive alkylation .

Biological Relevance :

- Fluorinated piperidines () are prioritized in drug discovery for their metabolic stability and bioavailability, while the cyclopropylpyrrolidine motif in the target compound may improve blood-brain barrier penetration in CNS-targeted therapies .

Preparation Methods

Method A: Carbamate Formation via Carbonyldiimidazole (CDI) Activation

Step 1: Activation of tert-Butyl Carbamate

- The tert-butyl carbamate is reacted with CDI in anhydrous solvents like dichloromethane (DCM) at room temperature.

- This forms an activated carbamate intermediate, which is more reactive toward nucleophiles.

Step 2: Coupling with the Cyclopropylamine Derivative

- The activated carbamate intermediate is then reacted with 1-(2-aminoethyl)cyclopropane in the presence of a base such as triethylamine.

- The reaction proceeds at ambient temperature, typically over 4-6 hours, to form the desired carbamate linkage.

| Parameter | Details |

|---|---|

| Solvent | Dichloromethane (DCM) |

| Temperature | Room temperature (~20-25°C) |

| Reaction Time | 4-6 hours |

| Reagents | CDI, triethylamine |

- High selectivity and yield (~85-90%).

- Mild reaction conditions.

- Requires careful control of moisture to prevent side reactions.

- Use of excess CDI can increase cost.

Method B: Direct Carbamation Using Phosgene or Triphosgene

Step 1: Formation of Isocyanate Intermediate

- The amine component (1-(2-aminoethyl)cyclopropane) reacts with triphosgene at low temperature (0-5°C) to generate an isocyanate intermediate.

Step 2: Carbamate Formation

- The isocyanate reacts with tert-butyl alcohol or tert-butyl carbamate under controlled conditions, forming the carbamate linkage.

| Parameter | Details |

|---|---|

| Solvent | Toluene or DCM |

| Temperature | 0-5°C during isocyanate formation; then room temperature |

| Reaction Time | 2-4 hours |

- Faster reaction times.

- Good yields (~80-88%).

- Handling toxic phosgene derivatives.

- Requires stringent safety protocols.

Method C: Alternative Route via Carbamate Chlorides

- Synthesis of carbamate chlorides from tert-butyl chloroformate and subsequent nucleophilic substitution with the aminoethyl cyclopropane derivative.

- Typically performed under inert atmosphere at low temperature.

| Parameter | Details |

|---|---|

| Solvent | DCM or THF |

| Temperature | -10°C to 0°C |

| Reaction Time | 2-3 hours |

- High purity products.

- Suitable for scale-up.

Optimization and Industrial Considerations

Recent patent literature emphasizes the importance of using neutral forms of reagents to improve yields and reduce viscosity issues, which are common in large-scale syntheses. For example, the use of neutral carbamate precursors instead of salts simplifies the reaction and enhances control over reaction parameters.

Key findings from patents (e.g., WO2019158550A1):

- Using neutral reagents avoids viscosity build-up, facilitating stirring and heat transfer.

- Reaction times are optimized between 1 to 10 hours, typically around 3-8 hours.

- Reaction temperatures are maintained between 20°C and 60°C, depending on the reagent and step.

Data Summary Table

| Method | Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| CDI Activation | tert-Butyl carbamate + CDI + amine | DCM | Room temp | 4-6 hrs | 85-90 | Mild, high yield |

| Phosgene/Triphosgene | tert-Butyl carbamate + triphosgene | Toluene/DCM | 0-25°C | 2-4 hrs | 80-88 | Faster, toxic reagents |

| Carbamate Chloride | tert-Butyl chloroformate + amine | DCM/THF | -10°C to 0°C | 2-3 hrs | 80-85 | High purity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.